molecular formula C4H10ClNO2 B1398871 (3R,4R)-Pyrrolidine-3,4-diol hydrochloride CAS No. 1104000-68-1

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride

Cat. No. B1398871
CAS RN: 1104000-68-1
M. Wt: 139.58 g/mol
InChI Key: VADWFRGDDJHKNB-VKKIDBQXSA-N
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Description

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride, also known as 3,4-PD, is a cyclic organic compound with the molecular formula C5H11NO2·HCl. It is a white, odorless powder that is used as a chiral building block for the synthesis of a variety of compounds, including pharmaceuticals and biologically active compounds. It is also used as a reagent in a variety of chemical reactions. 3,4-PD has been studied extensively due to its wide range of applications in the laboratory and its potential therapeutic applications.

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound serves as a useful intermediate for the synthesis of various bioactive molecules. It can be synthesized through a 1,3-dipolar cycloaddition reaction, which is a key step in producing complex organic compounds with potential biological activities .

Nucleoside Analogs Development

Researchers have utilized (3R,4R)-Pyrrolidine-3,4-diol hydrochloride to create novel nucleoside analogs. These analogs have potential therapeutic applications, including antiviral and anticancer properties .

RNA Synthesis Inhibition

The compound has been studied for its role as an RNA synthesis inhibitor in hepatocytes. This application is crucial for understanding cellular processes and developing treatments for liver-related diseases .

Therapeutic Potential Exploration

Pyrrolidine derivatives, including (3R,4R)-Pyrrolidine-3,4-diol hydrochloride , are being explored for their therapeutic potential. They show promise in treating conditions such as cancer, inflammation, viral infections, and tuberculosis .

Natural Product Synthesis

The compound is used in the total synthesis of complex natural products, particularly diterpene alkaloids with intricate three-dimensional structures. These natural products have various pharmacological effects .

Safety and Hazards

A safety data sheet for “(3R,4R)-Pyrrolidine-3,4-diol hydrochloride” was found . It is classified under the GHS07 category, with the signal word “Warning”. More specific safety and hazard information would be provided in the full safety data sheet.

properties

IUPAC Name

(3R,4R)-pyrrolidine-3,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADWFRGDDJHKNB-VKKIDBQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride

CAS RN

1104000-68-1
Record name (3R,4R)-pyrrolidine-3,4-diol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-Pyrrolidine-3,4-diol hydrochloride
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(3R,4R)-Pyrrolidine-3,4-diol hydrochloride
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(3R,4R)-Pyrrolidine-3,4-diol hydrochloride
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(3R,4R)-Pyrrolidine-3,4-diol hydrochloride
Reactant of Route 5
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Reactant of Route 6
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